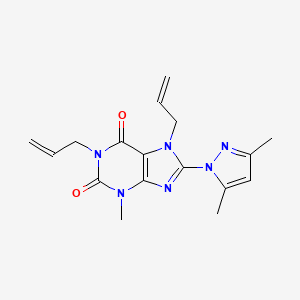
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a purine dione structure, which is a type of heterocyclic compound consisting of a purine core (a six-membered and a five-membered nitrogen-containing ring fused together) with two carbonyl groups .科学的研究の応用
Metal Complex Formation and Coordination Chemistry
Metal complexes of pyrazolylpurine derivatives have been investigated for their potential in creating metal-mediated base pairs, mimicking natural nucleobase pairing mechanisms. These studies focus on the synthesis and structural characterization of metal complexes, revealing insights into the coordination patterns and potential applications in molecular electronics and nanotechnology. For example, the study by Sinha et al. (2015) reports the synthesis of metal complexes using alkylated model nucleobases, illustrating specific recognition and coordination patterns valuable for designing metal-mediated base pairs in double helices Sinha, I., Hepp, A., Kösters, J., & Müller, J., 2015.
Catalysis and Synthetic Applications
The compound's framework has been utilized in the development of catalysts and ligands for various synthetic applications. This includes the synthesis of novel compounds through multicomponent reactions, highlighting the compound's versatility as a building block in organic synthesis. Rahmani et al. (2018) demonstrated an efficient synthesis of pyridine-pyrimidines via a three-component reaction, showcasing the compound's utility in catalysis and its potential for creating diverse molecular architectures Rahmani, F., Mohammadpoor-Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V., 2018.
Anticancer Activity and Medicinal Chemistry
The structural motif of the compound is also explored for its anticancer properties, particularly in the context of gold(I) complexes. Research by Horvath et al. (2012) into gold(I) complexes with N-heterocyclic ligands, including pyrazole derivatives, has shown promising in vitro and in vivo anticancer activity, underscoring the potential of these compounds in medicinal chemistry Horvath, U. E., Dobrzańska, L., Strasser, C., Bouwer Neé Potgieter, W., Jooné, G., van Rensburg, C. V., Cronje, S., & Raubenheimer, H., 2012.
Structural and Material Sciences
In the realm of materials science, the compound's derivatives are investigated for their potential in forming metal-organic frameworks (MOFs) and coordination polymers, which are of interest for their unique properties and applications in gas storage, separation technologies, and catalysis. Studies such as those by Guerrero et al. (2008) focus on the synthesis and characterization of palladium(II) complexes, providing insight into their structural properties and the potential for applications in material sciences Guerrero, M., Pons, J., Branchadell, V., Parella, T., Solans, X., Font‐Bardia, M., & Ros, J., 2008.
作用機序
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-6-8-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(9-7-2)15(13)24/h6-7,10H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDZRGSWRKIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)
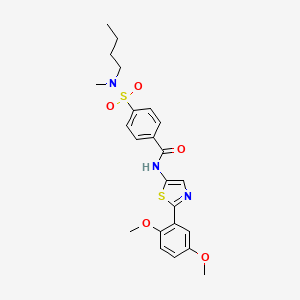
![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2932237.png)

![2-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2932239.png)
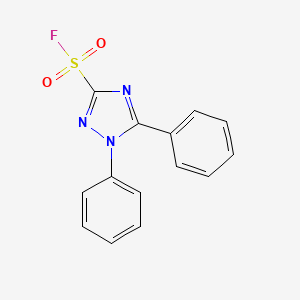
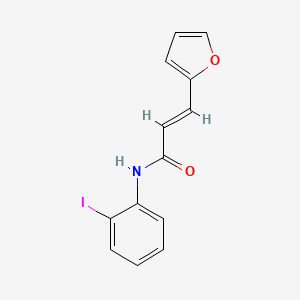
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)

![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)
![[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2932248.png)
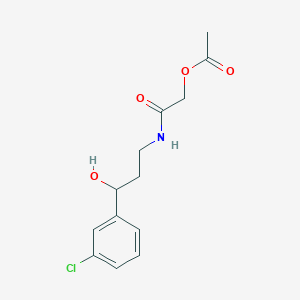
![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)